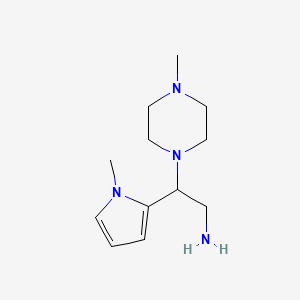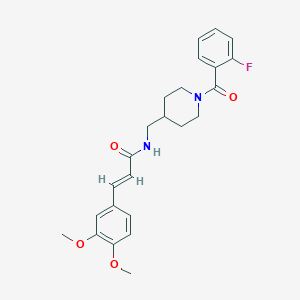![molecular formula C10H10FN5O B3014648 5-Amino-1-[(4-fluorophenyl)methyl]triazole-4-carboxamide CAS No. 119222-40-1](/img/structure/B3014648.png)
5-Amino-1-[(4-fluorophenyl)methyl]triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-Amino-1-[(4-fluorophenyl)methyl]triazole-4-carboxamide is a useful research compound. Its molecular formula is C10H10FN5O and its molecular weight is 235.222. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Modifications
The compound 5-Amino-1-[(4-fluorophenyl)methyl]triazole-4-carboxamide falls under the broader category of 1,2,3-triazoles, which are known for their diverse applications in chemical synthesis. A study by Albert & Taguchi (1973) details the synthesis of various 4-aminotriazole-5-carbaldehydes, which are closely related to the compound , indicating the methods for modifying triazole structures for different chemical applications (Albert & Taguchi, 1973). Similar synthetic pathways are discussed in a study by Albert (1970), further emphasizing the versatility of triazole compounds in chemical synthesis (Albert, 1970).
Antimicrobial Applications
The antimicrobial properties of triazole derivatives, including compounds similar to this compound, are a significant area of research. Pokhodylo et al. (2021) investigated novel 1H-1,2,3-triazole-4-carboxamides for their antimicrobial activities, demonstrating the potential of these compounds in fighting various bacterial and fungal pathogens (Pokhodylo et al., 2021).
Crystallography and Structural Studies
Crystallographic analysis plays a vital role in understanding the structural properties of triazole compounds. Moreno-Fuquen et al. (2019) conducted a study on the crystal structure of a triazole derivative, which helps in the understanding of molecular interactions and structural characteristics pertinent to this compound (Moreno-Fuquen et al., 2019).
Applications in Nucleoside Synthesis
The utility of triazole compounds in the synthesis of nucleosides, which are key components in biological processes, is another area of significance. Naik et al. (1974) explored the synthesis of nucleosides of 5-substituted-1,2,4-triazole-3-carboxamides, showcasing the role of triazole derivatives in the development of nucleoside analogs (Naik et al., 1974).
Antiviral and Antitumor Activities
Triazole derivatives are also being explored for their potential antiviral and antitumor activities. The study by De Cercq & Luczak (1975) on fluoroimidazoles, which are structurally related to triazoles, sheds light on the potential of these compounds in inhibiting viral activity and polynucleotide biosynthesis (De Cercq & Luczak, 1975). Hao et al. (2017) synthesized a compound with an indazole structure, highlighting the antitumor activities of such compounds, which could be analogous to the properties of this compound (Hao et al., 2017).
Properties
IUPAC Name |
5-amino-1-[(4-fluorophenyl)methyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN5O/c11-7-3-1-6(2-4-7)5-16-9(12)8(10(13)17)14-15-16/h1-4H,5,12H2,(H2,13,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWIBDSZNIQGBHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=C(N=N2)C(=O)N)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B3014565.png)
![6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B3014567.png)

![5-[(3-chlorophenyl)amino]-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/no-structure.png)
![1-Phenyl-3-[4-(pyridin-4-ylmethyl)phenyl]thiourea](/img/structure/B3014571.png)
![N-[1-(1-Methylpyrazol-4-yl)-5-oxopyrrolidin-3-yl]but-2-ynamide](/img/structure/B3014572.png)

![2-[[1-[2-(3-Methylphenoxy)propanoyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B3014574.png)
![1-(4-chlorobenzyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3014578.png)

![(2S)-2-[5-(Trifluoromethyl)oxolan-2-yl]propanoic acid](/img/structure/B3014581.png)
![2-[({4-[(Difluoromethyl)sulfanyl]phenyl}carbamoyl)methoxy]benzoic acid](/img/structure/B3014582.png)
![N-(2-ethylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3014586.png)

